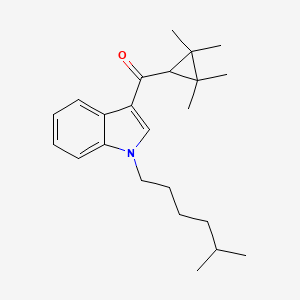
Eucamalduside A
Übersicht
Beschreibung
Molecular Structure Analysis
Eucamalduside A has a complex molecular structure with a molecular formula of C26H32O11 . The SMILES representation of its structure isOC1=C(C2=O)C(OC(C)=C2)=CC(OC@@HO)OC@@HCOC(/C(C)=C/CCC@(O)C=C)=O)=C1 . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
Eucamalduside A is a phenolic compound that is typically found in powder form . It has a molecular weight of 520.53 g/mol and a molecular formula of C26H32O11 . The compound is soluble in various solvents such as DMSO, Pyridine, Methanol, and Ethanol . Further studies are required to provide a comprehensive analysis of the physical and chemical properties of Eucamalduside A.Wissenschaftliche Forschungsanwendungen
Mosquito Repellent Properties : Eucamalduside A and related compounds from Eucalyptus camaldulensis have been identified as potent mosquito repellents, particularly against Aedes aegypti. This discovery has implications for developing natural insect repellents and managing vector-borne diseases (Watanabe et al., 1993).
Phytochemical and Biological Investigation : Research on Eucalyptus camaldulensis var. obtusa, which contains Eucamalduside A, has shown its potential for various medicinal uses. The plant's leaves have been used traditionally for treating cold, influenza, toothache, fever, diarrhea, and other diseases (Begum et al., 2011).
Antioxidant and Antitumor Activities : Eucalyptus camaldulensis leaves exhibit significant in vitro antioxidant and antitumor potentials. This suggests the leaves, potentially containing Eucamalduside A, could be a source of bioactive compounds for pharmaceutical applications (Ashraf et al., 2015).
Antiproliferative and Antioxidative Properties : The lipophilic fraction of Eucalyptus camaldulensis, possibly including Eucamalduside A, has shown potent antioxidative and antiproliferative activities against breast cancer cells. This indicates its potential for developing treatments related to oxidative stress and cancer (Huang et al., 2022).
General Drug Discovery Insights : While not specific to Eucamalduside A, research in the field of drug discovery, including studies on natural compounds like Eucamalduside A, emphasizes the increasing role of pharmacology, clinical sciences, and molecular biology in advancing medicine (Drews, 2000).
Redox Biology and Medicine : Studies in redox biology, an area relevant to compounds like Eucamalduside A, are crucial for understanding oxidative stress and developing antioxidant therapies. This research is significant for addressing diseases associated with oxidative stress (Egea et al., 2017).
Zukünftige Richtungen
The future directions for Eucamalduside A research could involve further exploration of its potential therapeutic properties, given the known antibacterial and antifungal activity of Eucalyptus camaldulensis . Additionally, more research is needed to understand the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of Eucamalduside A. This could lead to the development of new therapeutic agents and contribute to the field of natural product chemistry.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-5-26(4,33)8-6-7-13(2)24(32)34-12-19-21(29)22(30)23(31)25(37-19)36-15-10-17(28)20-16(27)9-14(3)35-18(20)11-15/h5,7,9-11,19,21-23,25,28-31,33H,1,6,8,12H2,2-4H3/b13-7+/t19-,21-,22+,23-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZNJXGWREWCZ-GBGIJOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eucamalduside A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




